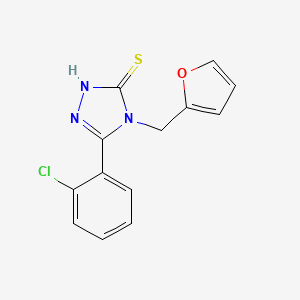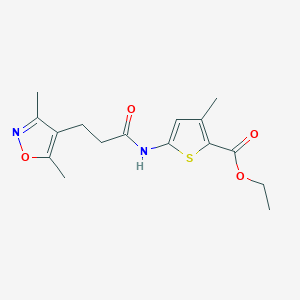
Ethyl 5-(3-(3,5-dimethylisoxazol-4-yl)propanamido)-3-methylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(3-(3,5-dimethylisoxazol-4-yl)propanamido)-3-methylthiophene-2-carboxylate is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with two methyl groups at the 3rd and 5th positions . This compound is related to other compounds that have shown promising potential in cancer therapy .
Synthesis Analysis
The synthesis of related compounds involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine . In a study, 94 derivatives of a similar compound were designed and synthesized to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The isoxazole ring is a key structural feature, and the compound also contains a propanamido group and a thiophene ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the isoxazole ring, propanamido group, and thiophene ring can all influence its reactivity .科学的研究の応用
Anticancer and Antitumor Applications
Research on structurally similar compounds to Ethyl 5-(3-(3,5-dimethylisoxazol-4-yl)propanamido)-3-methylthiophene-2-carboxylate has demonstrated significant potential in anticancer and antitumor applications. For instance, studies on ethyl 2-substituted-aminothiazole-4-carboxylate analogs revealed remarkable in vitro antitumor activity against various human tumor cell lines, showcasing the potential for these compounds to serve as bases for developing novel anticancer agents (El-Subbagh et al., 1999; El-Subbagh et al., 1999).
Material Science and Dyeing Applications
Compounds with the thiophene moiety, akin to the subject compound, have been utilized in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers, exhibiting excellent wash, perspiration, sublimation, and rub fastness ratings, albeit with poor photostability. This application demonstrates the compound's relevance in material science, particularly in textile engineering (Iyun et al., 2015).
Bioactive Compound Development
Further studies on modifications and derivatives of ethyl 2-aminothiophene carboxylate compounds have led to the discovery of bioactive molecules with potential antimicrobial and antioxidant properties. These findings highlight the versatility of such compounds in the development of new bioactive agents for medical applications (Desai et al., 2019; Sudhana & Adi, 2019).
Pharmaceutical Research
The synthetic versatility of compounds related to Ethyl 5-(3-(3,5-dimethylisoxazol-4-yl)propanamido)-3-methylthiophene-2-carboxylate enables the exploration of novel pharmaceutical agents. Research into the structure-activity relationships and molecular mechanisms of these compounds offers promising avenues for overcoming drug resistance in cancer treatments, underlining their significance in pharmaceutical research (Das et al., 2009).
作用機序
特性
IUPAC Name |
ethyl 5-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoylamino]-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-5-21-16(20)15-9(2)8-14(23-15)17-13(19)7-6-12-10(3)18-22-11(12)4/h8H,5-7H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQNDGDZKPBYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CCC2=C(ON=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-(3,5-dimethylisoxazol-4-yl)propanamido)-3-methylthiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B2997743.png)

![2-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-4-amine](/img/structure/B2997746.png)

![7-Oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2997749.png)
![N-[(5-methyl-2-furyl)methyl]-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2997753.png)
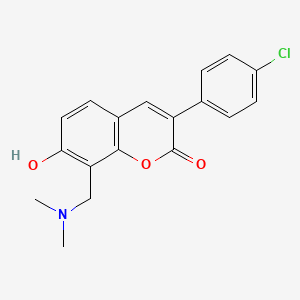
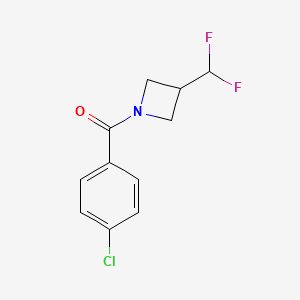
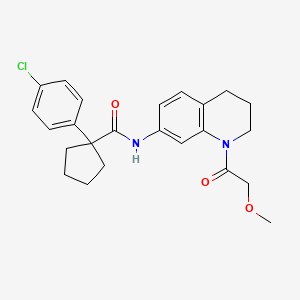
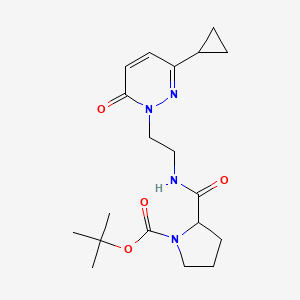
![7-(3,4-dimethylphenyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2997761.png)
![2-{[1-(Propan-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2997763.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2997765.png)
